N,N'-diethyl-N,N'-diphenylbenzene-1,4-dicarboxamide
Overview
Description
N,N’-diethyl-N,N’-diphenylbenzene-1,4-dicarboxamide is a chemical compound with the molecular formula C24H24N2O2 It is known for its unique structure, which includes two phenyl groups and two ethyl groups attached to a benzene ring through amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-diethyl-N,N’-diphenylbenzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with N,N-diethylamine and diphenylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of N,N’-diethyl-N,N’-diphenylbenzene-1,4-dicarboxamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N’-diethyl-N,N’-diphenylbenzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Amines, alcohols.
Substitution: Nitro compounds, sulfonic acids, halogenated derivatives.
Scientific Research Applications
N,N’-diethyl-N,N’-diphenylbenzene-1,4-dicarboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty polymers and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N,N’-diethyl-N,N’-diphenylbenzene-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N,N’-dimethyl-N,N’-diphenylbenzene-1,4-dicarboxamide
- N,N’-diethyl-N,N’-dibenzylbenzene-1,4-dicarboxamide
- N,N’-diethyl-N,N’-diphenylbenzene-1,3-dicarboxamide
Uniqueness
N,N’-diethyl-N,N’-diphenylbenzene-1,4-dicarboxamide is unique due to the presence of both ethyl and phenyl groups attached to the benzene ring through amide linkages. This structural feature imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, making it valuable for various applications.
Properties
IUPAC Name |
1-N,4-N-diethyl-1-N,4-N-diphenylbenzene-1,4-dicarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-3-25(21-11-7-5-8-12-21)23(27)19-15-17-20(18-16-19)24(28)26(4-2)22-13-9-6-10-14-22/h5-18H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJDLRLKOCRMEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C(=O)N(CC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304084 | |
Record name | ST031800 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81577-25-5 | |
Record name | NSC164130 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST031800 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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